molecular formula C6H13NO7 B078077 1-Deoxy-1-nitro-D-mannitol CAS No. 14199-83-8

1-Deoxy-1-nitro-D-mannitol

Cat. No. B078077
CAS RN: 14199-83-8
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-KVTDHHQDSA-N
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Description

Synthesis Analysis 1-Deoxy-1-nitro-D-mannitol and its derivatives have been synthesized through various methods. For instance, arylamino derivatives of 1-amino-2,5-anhydro-1-deoxy-D-mannitol were prepared by nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination of the resulting 2,5-anhydro-D-mannose (Claustre et al., 1999). Another approach involved the condensation of 2-deoxy-D-ribose with nitromethane, leading to a mixture of epimeric 1-nitro-1,3-dideoxy-hexitols, which could be further processed to obtain 3-deoxy-D-glucose and 3-deoxy-D-mannose (Murray & Prokop, 1965).

Molecular Structure Analysis The molecular structure of 1-deoxy-1-nitro-D-mannitol derivatives has been elucidated through various studies. For instance, the crystalline form of 1-deoxy-l-mannitol was determined to exhibit an extensively hydrogen-bonded structure, with each molecule acting as a donor and acceptor for five hydrogen bonds, without unusual crystal-packing features (Jenkinson et al., 2008).

Chemical Reactions and Properties The reactivity of 1-deoxy-1-nitro-D-mannitol has been explored in various contexts. A notable example is its reaction with potassium hydrogenfluoride in ethylene glycol under anhydrous conditions, providing a route to 2-deoxy-2-fluoro-D-glucose, important in medical imaging (Szarek et al., 1986). Another study discussed the synthesis of N-acetyl-D-mannosamine from 1-nitro-1-deoxy-D-mannitol pentaacetate via direct transformation (Satoh & Kiyomoto, 1964).

Physical Properties Analysis The synthesis and structural elucidation of 1-deoxy-1-nitro-D-mannitol derivatives, such as 1-deoxy-1-nitro-d-altritol, have provided insight into their physical properties. These compounds exhibit distinct conformational structures, influenced by interactions such as 1,3-parallel C//O interactions, which avoid certain unfavorable conformations (Köll et al., 1994).

Chemical Properties Analysis The chemical properties of 1-deoxy-1-nitro-D-mannitol derivatives have been extensively studied. For example, the nitrous acid deamination of 2-amino-2-deoxy-D-glucose hydrochloride and subsequent reduction yielded crystalline 2,5-anhydro-D-mannitol, demonstrating the compound's reactivity and potential for yielding valuable derivatives (Horton & Philips, 1973).

Scientific Research Applications

  • Medical Imaging and Radiopharmaceuticals :

    • The reaction of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol with potassium hydrogenfluoride under anhydrous conditions in ethylene glycol provides a route to synthesize 2-deoxy-2-fluoro-D-glucose. This compound's 18F-labeled analog is an important radiopharmaceutical used in medical imaging (Szarek et al., 1986).
    • A rapid, stereospecific synthesis method for 2-deoxy-2-fluoro-D-glucose using KHF2 and 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol was also developed, providing a new pathway for medical imaging radiopharmaceuticals (Szarek et al., 1983).
  • Blood-Brain Barrier Dynamics :

    • 1-Deoxy-1-nitro-D-mannitol has been used as a marker in studies of transport across the blood-brain barrier (BBB). It was detectable via differential pulse voltammetry and helped in understanding the influence of locus coeruleus stimulation on BBB transport (Pavlasek et al., 1998).
  • Synthesis and Chemistry of Sugars :

    • The compound has been involved in various synthetic pathways for sugars and sugar derivatives. For example, the synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its arylamino derivatives from 2-amino-2-deoxy-D-glucose and subsequent reductive amination of 2,5-anhydro-D-mannose was reported. These compounds showed enhanced affinity for the hexose transporter of Trypanosoma brucei compared to D-fructose (Claustre et al., 1999).

Mechanism of Action

Target of Action

1-Deoxy-1-nitro-D-mannitol, also known as DN-Man, primarily targets the blood-brain barrier (BBB) . The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside .

Mode of Action

DN-Man interacts with the BBB through a process known as differential pulse voltammetry (DPV) . DPV is a voltammetric method where the potential is linearly swept and the current is measured after a certain time period . This interaction results in changes in the permeability of the BBB, allowing for the monitoring of BBB transport .

Biochemical Pathways

Its role as a voltammetric reagent suggests it may influenceelectrochemical pathways within the BBB . The downstream effects of these changes would be dependent on the specific molecules being transported across the BBB.

Pharmacokinetics

Its use in monitoring bbb transport suggests it may have a high degree ofbioavailability within the brain .

Result of Action

The primary result of DN-Man’s action is the ability to monitor the transport across the BBB . This can provide valuable information about the brain’s physiological state and the effectiveness of drug delivery to the brain .

Action Environment

The efficacy and stability of DN-Man are likely influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other substances . Additionally, the efficacy of DN-Man as a voltammetric reagent may be influenced by the electrical properties of the environment .

Safety and Hazards

1-Deoxy-1-nitro-D-mannitol may cause skin irritation and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3R,4R,5R)-6-nitrohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311230
Record name 1-Deoxy-1-nitro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-1-nitro-D-mannitol

CAS RN

14199-83-8
Record name 1-Deoxy-1-nitro-D-mannitol
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Record name 1-Deoxy-1-nitro-D-mannitol
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Record name 1-deoxy-1-nitro-D-mannitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DN-Man allow researchers to study changes in blood-brain barrier permeability?

A1: DN-Man is detectable at low concentrations using differential pulse voltammetry (DPV) with a carbon fiber microelectrode. [] The researchers found a detection limit of 0.5 mmol/L and a linear relationship between DN-Man concentration and DPV signal. [] When injected intravenously, DN-Man crosses the blood-brain barrier slowly, which is typical for molecules that do not readily permeate this barrier. [] The researchers were able to monitor the concentration of DN-Man in the brain over time using DPV, providing a real-time measurement of blood-brain barrier permeability.

Q2: What is the significance of using electrical stimulation of the locus coeruleus (LC) in this study?

A2: The locus coeruleus (LC) is a brain region known to influence blood-brain barrier permeability through the release of neurotransmitters. [] By electrically stimulating the LC, the researchers aimed to induce a controlled change in blood-brain barrier permeability. They observed that LC stimulation led to a significant increase in DN-Man concentration in the brain, demonstrating the LC's role in modulating the blood-brain barrier. [] This suggests that DN-Man, coupled with DPV, can be used to study the dynamic relationship between neuronal activity and blood-brain barrier permeability.

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